3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC13797552
Molecular Formula: C9H9ClN2
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.
![3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine -](/images/structure/VC13797552.png)
Specification
Molecular Formula | C9H9ClN2 |
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Molecular Weight | 180.63 g/mol |
IUPAC Name | 3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C9H9ClN2/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4H2,(H,11,12) |
Standard InChI Key | AJQNUEYAFPCZIE-UHFFFAOYSA-N |
SMILES | C1=CC2=C(NC=C2CCCl)N=C1 |
Canonical SMILES | C1=CC2=C(NC=C2CCCl)N=C1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 90929-74-1) belongs to the pyrrolopyridine family, a class of bicyclic heterocycles comprising fused pyrrole and pyridine rings. The compound’s IUPAC name is derived from its substituents: a 2-chloroethyl group at position 3 of the pyrrolo[2,3-b]pyridine backbone . Key molecular descriptors include:
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 180.64 g/mol | |
SMILES Notation | ClCCC1=CNC2=NC=CC=C21 | |
Exact Mass | 180.0453 g/mol | |
LogP (Partition Coefficient) | 2.54 |
The chloroethyl substituent introduces both hydrophobicity and electrophilicity, making the compound amenable to nucleophilic substitution reactions.
Comparative Analysis with Analogues
Structural analogues, such as 3-(2-iodoethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 214604-08-7) and 6-chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: N/A), highlight the impact of halogen substitution on reactivity and applications . For instance:
Compound | Molecular Formula | Molecular Weight | Key Applications |
---|---|---|---|
3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine | 180.64 g/mol | Drug intermediate, alkylating agent | |
3-(2-Iodoethyl)-1H-pyrrolo[2,3-b]pyridine | 272.09 g/mol | Cross-coupling reactions | |
6-Chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine | 215.08 g/mol | Antimicrobial research |
The iodo analogue’s higher molecular weight and iodine’s leaving-group propensity make it preferable for Suzuki–Miyaura cross-coupling, whereas the dichloro derivative’s additional chlorine enhances electrophilicity .
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of 3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine typically involves functionalization of the pyrrolopyridine core. Two primary approaches dominate the literature:
Direct Alkylation of Pyrrolopyridine
A common method involves alkylating 1H-pyrrolo[2,3-b]pyridine with 1-bromo-2-chloroethane under basic conditions. For example, treatment of the pyrrolopyridine with sodium hydride (NaH) in dimethylformamide (DMF), followed by addition of 1-bromo-2-chloroethane, yields the target compound . This route is efficient but requires careful control of reaction conditions to avoid over-alkylation.
Halogen Exchange Reactions
The iodo analogue (3-(2-iodoethyl)-1H-pyrrolo[2,3-b]pyridine) serves as a precursor for synthesizing the chloro derivative via nucleophilic substitution. Reacting the iodo compound with chloride ions (e.g., using tetrabutylammonium chloride) in polar aprotic solvents facilitates iodine displacement, yielding the chloroethyl product . This method benefits from the iodo compound’s superior leaving-group ability but necessitates purification to remove residual iodide.
Challenges in Synthesis
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Regioselectivity: The pyrrolopyridine ring’s multiple reactive sites (e.g., N1, C2, C4) complicate selective alkylation. Protecting groups, such as trimethylsilylethoxymethyl (SEM), are often employed to mask sensitive positions during synthesis .
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Byproduct Formation: Competing reactions, such as elimination to form vinyl chlorides or polymerization of the chloroethyl group, require mitigation through low-temperature conditions and inert atmospheres .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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NMR Spectroscopy: -NMR spectra exhibit characteristic signals for the pyrrolopyridine aromatic protons (δ 6.8–8.2 ppm) and the chloroethyl chain (δ 3.6–3.8 ppm for CH2Cl, δ 2.8–3.0 ppm for CH2) .
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Mass Spectrometry: Electron ionization (EI-MS) fragments reveal a base peak at m/z 180 ([M]), with secondary peaks corresponding to loss of Cl (m/z 145) and cleavage of the ethyl chain (m/z 117).
Applications in Medicinal Chemistry and Drug Development
Role as a Synthetic Intermediate
3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine is a versatile building block for constructing complex molecules. For example:
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JAK3 Inhibitors: The compound serves as a precursor for pyrrolopyridine carboxamides, which exhibit potent Janus kinase 3 (JAK3) inhibition. Introduction of a carbamoyl group at C5 and a cyclohexylamino group at C4 enhances JAK3 selectivity, as demonstrated in preclinical studies .
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Alkylating Agents: The chloroethyl group’s electrophilicity enables DNA cross-linking, a mechanism exploited in anticancer agents like chlorambucil .
Future Research Directions
Expanding Synthetic Methodologies
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Catalytic C-H Functionalization: Developing transition-metal catalysts to directly introduce chloroethyl groups without pre-functionalization.
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Biocatalytic Routes: Exploring enzymatic alkylation for greener synthesis.
Targeted Therapeutic Applications
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Oncology: Conjugating the compound to monoclonal antibodies for tumor-specific alkylation.
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Neurodegenerative Diseases: Modifying the pyrrolopyridine core to enhance blood-brain barrier penetration.
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